molecular formula C28H20N2O2 B12891496 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide

Cat. No.: B12891496
M. Wt: 416.5 g/mol
InChI Key: NIKVPXKBIWZXKY-ZHACJKMWSA-N
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Description

4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Fluorescent Brightener KS-N , is a compound with an intriguing molecular structure. Let’s break it down:

This compound features a benzoxazole core, a styryl group, and a phenylbenzamide moiety. Its unique structure contributes to its interesting properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide involves coupling a styryl substituent into the bis(2-benzoxazolyl)stilbene (BBS) structure. The extended conjugation in this compound leads to bright red emission with a large Stokes shift .

Reaction Conditions::

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for various applications.

Chemical Reactions Analysis

Reactivity:: 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present.

Major Products:: The major products formed during these reactions include derivatives with modified substituents or altered electronic properties.

Scientific Research Applications

Fluorescent Probe::

    Fluorescent Brightener: This compound exhibits strong fluorescence, making it useful as a fluorescent probe.

    Fluoride Sensing: It selectively binds to fluoride ions, generating near-infrared emission.

Other Applications::

Mechanism of Action

The exact mechanism by which 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Comparison with Similar Compounds

While this compound is unique in its structure and properties, it shares similarities with other benzoxazole derivatives. Further studies can explore its distinct features compared to related compounds.

Properties

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-phenylbenzamide

InChI

InChI=1S/C28H20N2O2/c31-27(29-24-6-2-1-3-7-24)22-16-12-20(13-17-22)10-11-21-14-18-23(19-15-21)28-30-25-8-4-5-9-26(25)32-28/h1-19H,(H,29,31)/b11-10+

InChI Key

NIKVPXKBIWZXKY-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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